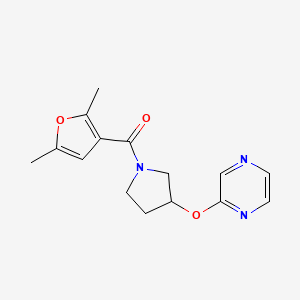
(2,5-Dimethylfuran-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can provide information about its reactivity and stability .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can provide information about how the compound behaves under different conditions .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound belongs to a broader class of heterocyclic compounds known for their diverse applications in medicinal chemistry and organic synthesis. Research demonstrates the synthesis of similar heterocyclic compounds, highlighting methodologies that could potentially be applicable to the synthesis of "(2,5-Dimethylfuran-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone". For instance, the synthesis of tri-substituted pyrazoles through cyclocondensation, demonstrating the compound's potential synthesis route and structural analysis via spectral analysis (1H NMR and 13C NMR) (Golea Lynda, 2021).
Biological and Pharmacological Activities
Compounds within this chemical family exhibit a range of biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This suggests that "(2,5-Dimethylfuran-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone" could have applications in developing new therapeutic agents. The antibacterial and antioxidant activities of synthesized derivatives containing pyrazole moieties have been highlighted, suggesting potential research avenues for the compound (Golea Lynda, 2021).
Molecular Docking and Theoretical Studies
The compound's potential for specific biological interactions can be explored through molecular docking analyses, suggesting its binding affinities to various enzymes or biological targets. This computational approach provides insights into the compound's potential efficacy as a therapeutic agent by predicting its interaction with biological molecules (Golea Lynda, 2021).
Catalytic and Chemical Properties
Research on related heterocyclic compounds demonstrates their catalytic activities and applications in organic synthesis. This includes their use as catalysts in biochemical reactions, indicating that "(2,5-Dimethylfuran-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone" could be explored for similar applications. The studies on metal complexes with heterocyclic ligands reveal potential antimicrobial activities and applications in catalysis (A. Jana et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-7-13(11(2)20-10)15(19)18-6-3-12(9-18)21-14-8-16-4-5-17-14/h4-5,7-8,12H,3,6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPBRWQEVHKPKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylfuran-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

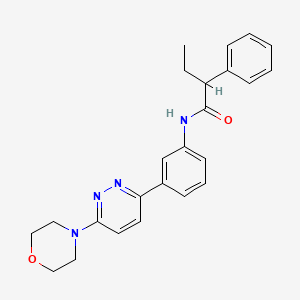
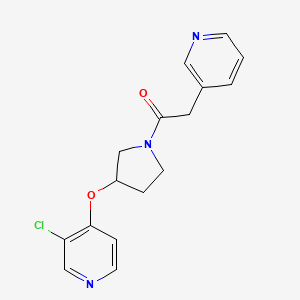
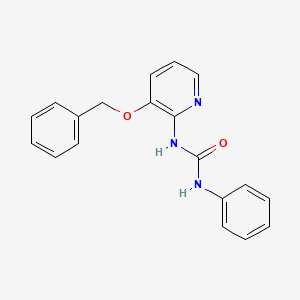
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921624.png)

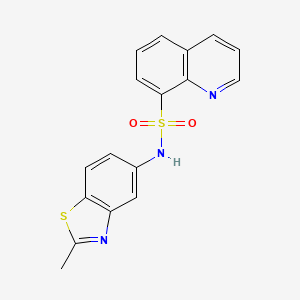
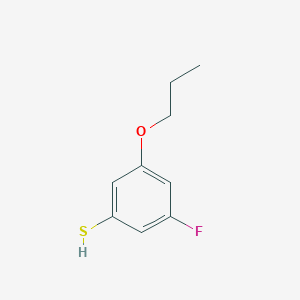
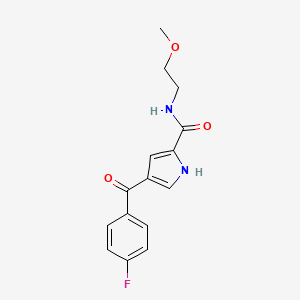
![(4-(4-(benzyloxy)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2921635.png)
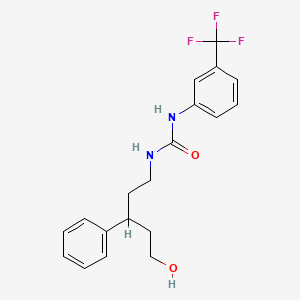
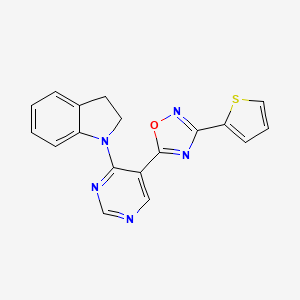
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide](/img/structure/B2921640.png)

![6-(Hydroxymethyl)-9-methyl-2-(4-methylphenyl)-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione](/img/structure/B2921642.png)